3-(3-Hydroxy-3-methylbutyl)piperidin-2-one
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Overview
Description
3-(3-Hydroxy-3-methylbutyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-3-methylbutyl)piperidin-2-one typically involves the reaction of piperidin-2-one with 3-hydroxy-3-methylbutyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-3-methylbutyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: 3-(3-Oxo-3-methylbutyl)piperidin-2-one.
Reduction: 3-(3-Hydroxy-3-methylbutyl)piperidin-2-ol.
Substitution: 3-(3-Chloro-3-methylbutyl)piperidin-2-one.
Scientific Research Applications
3-(3-Hydroxy-3-methylbutyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-3-methylbutyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidin-2-one: Lacks the 3-hydroxy-3-methylbutyl group, making it less hydrophilic.
3-(3-Hydroxy-3-methylbutyl)piperidine: Lacks the carbonyl group in the piperidin-2-one ring, affecting its reactivity and stability.
3-(3-Chloro-3-methylbutyl)piperidin-2-one:
Uniqueness
3-(3-Hydroxy-3-methylbutyl)piperidin-2-one is unique due to the presence of both a hydroxyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)piperidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-10(2,13)6-5-8-4-3-7-11-9(8)12/h8,13H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
XHIXGBBLOHBMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1CCCNC1=O)O |
Origin of Product |
United States |
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